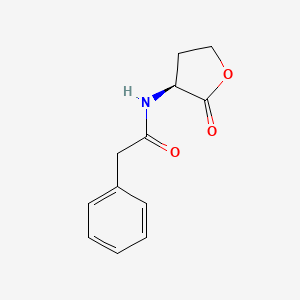

N-phenylacetyl-L-Homoserine lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

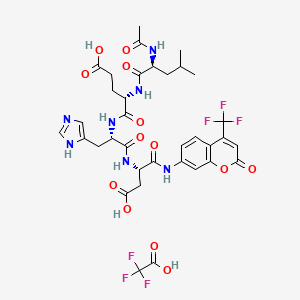

N-phenylacetyl-L-Homoserine lactone: is a small diffusible signaling molecule involved in bacterial quorum sensing. It is known to play a crucial role in the communication between bacteria, enabling them to coordinate their behavior based on population density. This compound is particularly significant in the context of pathogenic bacteria, where it can influence virulence and biofilm formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylacetyl-L-Homoserine lactone can be synthesized through various methods. One common approach involves the enzymatic synthesis using acyl-CoA and S-adenosylmethionine as substrates. The reaction is typically catalyzed by LuxI-type synthases, which facilitate the formation of the lactone ring .

Industrial Production Methods: Industrial production of this compound often employs bioconversion methods. For instance, engineered strains of Escherichia coli can be used to produce this compound by co-expressing specific synthases and ligases. This method allows for the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: N-phenylacetyl-L-Homoserine lactone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the acyl chain, potentially altering the signaling properties of the molecule.

Reduction: Reduction reactions can also affect the acyl chain, impacting the molecule’s activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing or inhibiting its signaling capabilities

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products: The major products formed from these reactions depend on the specific modifications made to the acyl chain. For example, oxidation can lead to the formation of 3-oxo derivatives, while substitution can result in various functionalized analogs .

Scientific Research Applications

N-phenylacetyl-L-Homoserine lactone has a wide range of scientific research applications, including:

Chemistry:

- Used as a model compound to study quorum sensing mechanisms and the synthesis of analogs with modified signaling properties .

Biology:

- Investigated for its role in bacterial communication and its impact on biofilm formation and virulence in pathogenic bacteria .

Medicine:

- Explored for its potential to disrupt quorum sensing in pathogenic bacteria, thereby reducing their virulence and making them more susceptible to antibiotics .

Industry:

Mechanism of Action

N-phenylacetyl-L-Homoserine lactone exerts its effects through quorum sensing, a process that allows bacteria to communicate and coordinate their behavior. The compound binds to specific receptor proteins, such as LuxR-type receptors, which then activate or repress the expression of target genes. This regulation can influence various bacterial behaviors, including biofilm formation, virulence, and antibiotic resistance .

Comparison with Similar Compounds

N-(p-Coumaroyl)-L-homoserine lactone: Another quorum sensing molecule with a similar structure but different acyl chain, leading to distinct signaling properties.

N-3-(oxo-hexanoyl)-homoserine lactone: Known for its role in bioluminescence in Vibrio fischeri.

Uniqueness: N-phenylacetyl-L-Homoserine lactone is unique due to its specific acyl chain, which confers distinct signaling properties and interactions with receptor proteins. This uniqueness makes it a valuable tool for studying quorum sensing and developing novel antimicrobial strategies .

Properties

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(8-9-4-2-1-3-5-9)13-10-6-7-16-12(10)15/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTHUPUWKQRCLF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,4'R,5'R,6S,6'R,8S,10E,13S,14E,16E,20S,21S,24R)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765471.png)

![N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765474.png)

![N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765491.png)

![4-[(E)-2-[(1R,4aS,5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B10765517.png)

![2-[2-[(19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765534.png)

![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765538.png)

![3-(16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid](/img/structure/B10765564.png)